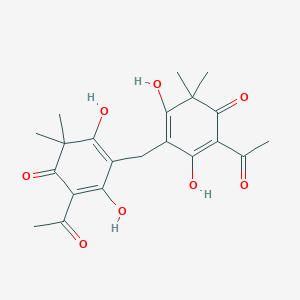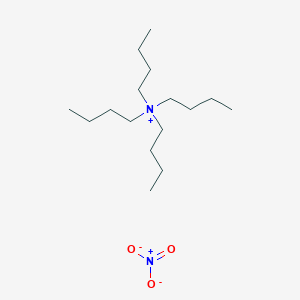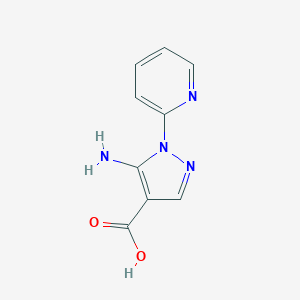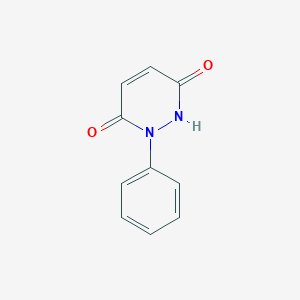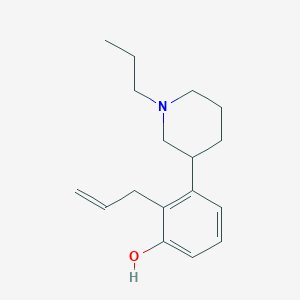
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50 to 100 times stronger than morphine. Fentanyl is used in clinical settings for anesthesia, pain management, and palliative care. It is also used illicitly as a recreational drug, which has led to a rise in overdoses and deaths.
Mecanismo De Acción
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- also has sedative effects, which can lead to respiratory depression and other side effects.
Efectos Bioquímicos Y Fisiológicos
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, bradycardia, and sedation. It can also cause nausea, vomiting, and constipation. In high doses, fentanyl can cause coma and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is a useful tool for researchers studying pain management and opioid receptors. It is a potent analgesic that can be used to study the effects of opioids on the body. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Direcciones Futuras
There are a number of future directions for research on fentanyl. One area of focus is the development of new opioids that are less addictive and have fewer side effects. Researchers are also studying the use of fentanyl in the treatment of depression and anxiety. Another area of focus is the development of new delivery methods for fentanyl, such as transdermal patches and nasal sprays. Finally, researchers are studying the effects of fentanyl on the immune system and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is synthesized through a multi-step process that involves the reaction of N-phenethyl-4-piperidone with aniline and acetic anhydride. The resulting intermediate is then reacted with propionic anhydride and sodium hydroxide to form fentanyl.
Aplicaciones Científicas De Investigación
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been extensively studied for its analgesic properties and its potential use in pain management. It has also been studied for its potential use in the treatment of depression and anxiety. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been shown to be effective in reducing pain in cancer patients and in reducing the need for other pain medications.
Propiedades
Número CAS |
126088-49-1 |
|---|---|
Nombre del producto |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
2-prop-2-enyl-3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C17H25NO/c1-3-7-16-15(9-5-10-17(16)19)14-8-6-12-18(13-14)11-4-2/h3,5,9-10,14,19H,1,4,6-8,11-13H2,2H3 |
Clave InChI |
RUJDVJJIKRTXLB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
SMILES canónico |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
Sinónimos |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



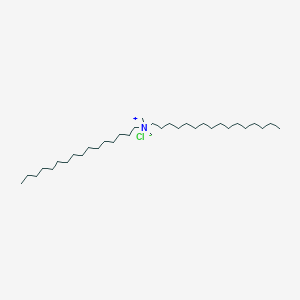
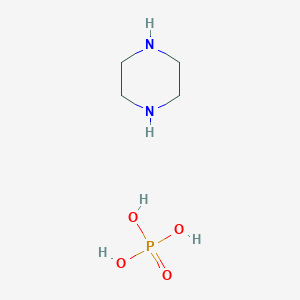
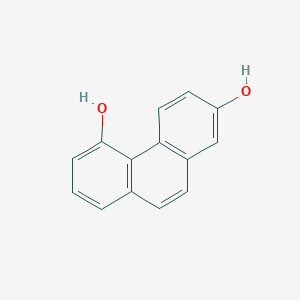
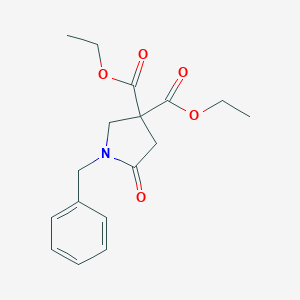
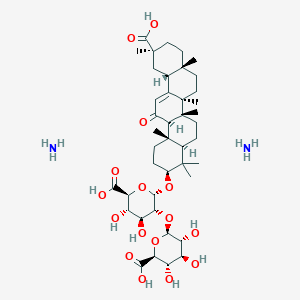
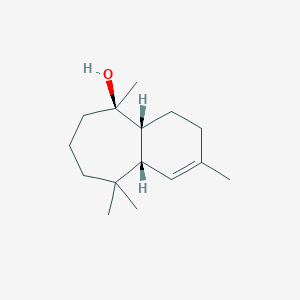

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)


